2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline
Description
Significance of the Tetrazole Moiety in Modern Organic and Medicinal Chemistry
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a prominent scaffold in contemporary chemical sciences. nih.gov Although not found in nature, its synthetic derivatives have a broad spectrum of applications, ranging from pharmaceuticals to materials science. lifechemicals.com The high nitrogen content and the planarity of the tetrazole ring contribute to its unique electronic and physicochemical properties. bohrium.com
One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. hilarispublisher.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole ring mimics the acidic properties of a carboxylic acid, with a similar pKa value (approximately 4.5-4.9 for 5-substituted tetrazoles), allowing it to engage in similar ionic interactions with biological targets. rug.nl
However, the tetrazole group offers several advantages over the carboxylic acid moiety. Tetrazolate anions are more lipophilic than the corresponding carboxylates, which can lead to improved membrane permeability and oral bioavailability of drug candidates. rug.nlnih.gov Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid group, which is susceptible to various metabolic transformations in the body. tandfonline.com This metabolic stability can lead to a longer duration of action for drugs containing this moiety. rug.nl The delocalization of the negative charge over the five-membered ring system in the tetrazolate anion also provides a different electrostatic potential and hydrogen-bonding pattern compared to a carboxylate. nih.gov
A prime example of the successful application of this bioisosteric replacement is the class of angiotensin II receptor blockers (ARBs), such as losartan (B1675146) and valsartan, which are widely used to treat hypertension. tandfonline.comnumberanalytics.com In these drugs, the tetrazole group is crucial for their pharmacological activity.
| Feature | Carboxylic Acid | Tetrazole |
| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 |
| Lipophilicity of Anion | Lower | Higher |
| Metabolic Stability | Susceptible to metabolism | Generally more stable |
| Biological Interactions | Forms strong electrostatic and hydrogen bonds | Forms strong electrostatic and hydrogen bonds |
Beyond their role as carboxylic acid bioisosteres, tetrazole-containing scaffolds are integral to various areas of chemical science. nih.gov In medicinal chemistry, tetrazole derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. hilarispublisher.comresearchgate.net The tetrazole ring is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. beilstein-journals.orgnih.gov
In materials science, the high nitrogen content of tetrazoles makes them precursors to high-energy materials and nitrogen-rich polymers. lifechemicals.com They can also act as ligands for the construction of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. lifechemicals.com In synthetic chemistry, tetrazoles are versatile intermediates that can undergo various transformations, including cycloaddition reactions and ring-opening reactions, to generate other heterocyclic systems. numberanalytics.com
Aniline (B41778) Derivatives in Contemporary Chemical Synthesis and Molecular Design
Aniline and its derivatives are fundamental building blocks in modern organic synthesis. researchgate.net As one of the simplest aromatic amines, aniline's structure, consisting of a phenyl group attached to an amino group, makes it a versatile precursor for a vast number of compounds. wikipedia.org The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org
Aniline derivatives are extensively used in the industrial production of dyes, polymers (such as polyurethanes), and rubber processing chemicals. wikipedia.org In pharmaceutical sciences, the aniline scaffold is present in a multitude of drugs, including analgesics like paracetamol. wikipedia.org The ability to readily introduce various substituents onto the aniline ring allows for the fine-tuning of the electronic and steric properties of molecules, which is a cornerstone of molecular design and drug discovery. rsc.org
The compound 2,3-dimethylaniline (B142581), also known as 2,3-xylidine, is a specific aniline derivative used as an intermediate in the synthesis of pharmaceuticals, such as mefenamic acid (a non-steroidal anti-inflammatory drug), as well as dyes and pesticides. chemicalbook.comnbinno.com
| Property | Value |
| Chemical Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Boiling Point | 221-222 °C |
| Melting Point | 2.5 °C |
| Density | 0.993 g/mL at 25 °C |
Rationale for Dedicated Research on 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline
While direct research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established significance of its constituent moieties. The conjugation of a dimethylaniline core with a tetrazole ring presents a unique molecular framework with the potential for novel chemical properties and applications.
The synthesis and study of novel tetrazolyl-aniline conjugates are driven by the quest for new molecules with enhanced or unique functionalities. The combination of an electron-rich aniline derivative with the electron-withdrawing and bioisosteric properties of the tetrazole ring can lead to interesting electronic and biological properties. The specific substitution pattern of the dimethyl groups on the aniline ring in this compound can influence the molecule's conformation and its interactions with other molecules or biological targets. Research in this area aims to expand the chemical space of bioactive compounds and materials. The synthesis of 1-substituted tetrazoles from anilines is a known chemical transformation, often achieved by reacting the aniline with triethyl orthoformate and sodium azide (B81097). nih.govacs.orgorganic-chemistry.org
The structure of this compound offers multiple sites for chemical modification, suggesting its potential as a versatile synthetic intermediate. The amino group of the aniline moiety can undergo a variety of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of further functional groups. The aromatic ring itself is amenable to further electrophilic substitution, with the directing effects of the amino and tetrazolyl substituents influencing the position of new substituents.
The tetrazole ring, while generally stable, can also participate in certain chemical transformations. researchgate.net For instance, photochemical cleavage of the tetrazole ring can lead to the formation of reactive intermediates. mdpi.com The nitrogen atoms of the tetrazole ring can also act as ligands for metal coordination. lifechemicals.com This potential for diverse chemical transformations makes this compound a promising scaffold for the development of new pharmaceuticals, agrochemicals, or functional materials.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-5-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVCPXNTJGIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589904 | |
| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954328-84-8 | |
| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Dimethyl 5 1h Tetrazol 1 Yl Aniline and Its Structural Analogs
Retrosynthetic Analysis and Identification of Key Precursors for the Titled Compound
A retrosynthetic analysis of 2,3-dimethyl-5-(1H-tetrazol-1-yl)aniline suggests a logical disconnection strategy that breaks the molecule down into readily available or synthetically accessible precursors. The primary disconnections involve the formation of the tetrazole ring and the introduction of the aniline (B41778) functional group.
One plausible retrosynthetic pathway begins with the disconnection of the C-N bond of the aniline, revealing a nitroaromatic precursor. This approach is advantageous as the nitro group can be selectively reduced in a later step without affecting the tetrazole ring. This leads to the key intermediate, 1-(3-nitro-2,3-dimethylphenyl)-1H-tetrazole.
Further disconnection of the tetrazole ring itself can be envisioned through two main routes. The most common and direct method is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097). In this case, the precursor would be 3-amino-5-cyano-2,3-dimethylnitrobenzene and a suitable azide source. However, a more versatile approach for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide. This retrosynthetic step points to 3-amino-2,3-dimethylnitroaniline as a key precursor.
Therefore, the key precursors identified through this retrosynthetic analysis are:
2,3-dimethylaniline (B142581): A readily available starting material for the synthesis of the substituted aniline core.
3-Nitro-2,3-dimethylaniline: A crucial intermediate that allows for the subsequent formation of the tetrazole ring and final reduction to the target aniline.
Sodium Azide (NaN3): The primary source of the nitrogen atoms for the tetrazole ring.
Triethyl orthoformate: A one-carbon component required for the construction of the tetrazole ring from a primary amine.
Classical and Modern Approaches to 1H-Tetrazole Ring Formation
The formation of the 1H-tetrazole ring is a critical step in the synthesis of the titled compound. Various methods have been developed for the construction of this heterocycle, ranging from classical cycloadditions to modern multi-component reactions.
The [3+2] cycloaddition reaction between a nitrile and an azide is one of the most fundamental and widely used methods for the synthesis of 5-substituted 1H-tetrazoles. nih.govacs.org This reaction involves the 1,3-dipolar cycloaddition of an azide ion to the carbon-nitrogen triple bond of a nitrile. The reaction is often catalyzed by Lewis acids or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide. nih.govnih.gov
The general mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, leading to a cyclic intermediate that, upon protonation, yields the tetrazole ring. Electron-withdrawing groups on the nitrile generally facilitate the reaction by lowering the energy of the LUMO of the nitrile. nih.gov
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl2 | H2O | 100 | 12 | 85-95 | organic-chemistry.org |
| NH4Cl | DMF | 120 | 8-12 | 80-92 | organic-chemistry.org |
| Co(II)-complex | Methanol | Reflux | 6-12 | 90-98 | nih.gov |
| Silica Sulfuric Acid | DMF | Reflux | 5-8 | 72-95 | springernature.com |
This table presents representative data for the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition reactions under various catalytic conditions.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including tetrazoles. nih.govbeilstein-journals.orgbeilstein-archives.org The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis.
The Ugi four-component reaction (U-4CR) for tetrazole synthesis typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and hydrazoic acid (or a surrogate like sodium azide). This reaction allows for the rapid assembly of 1,5-disubstituted tetrazoles with high diversity. nih.govacs.org
The Passerini three-component reaction (P-3CR) can also be utilized for tetrazole synthesis by reacting an aldehyde or ketone, an isocyanide, and trimethylsilyl (B98337) azide (TMSN3) as a safer alternative to hydrazoic acid. nih.gov This reaction typically yields α-hydroxyalkyl tetrazoles.
| MCR Type | Components | Catalyst | Solvent | Yield (%) | Reference |
| Ugi-tetrazole | Amine, Aldehyde, Isocyanide, NaN3 | - | Methanol | 60-85 | nih.govacs.org |
| Passerini-tetrazole | Aldehyde, Isocyanide, TMSN3 | - | Methanol/Water | 70-95 | nih.gov |
This table provides an overview of multi-component reaction strategies for the synthesis of substituted tetrazoles.
Synthetic Pathways for Substituted Aniline Derivatives
The reduction of nitroarenes is a particularly robust and widely used method for the synthesis of anilines. nih.govnih.govresearchgate.netresearchgate.netd-nb.info This transformation can be achieved using a variety of reducing agents and catalytic systems. Catalytic hydrogenation using transition metals such as palladium, platinum, or nickel on a solid support (e.g., carbon) is a common and efficient method. Other reducing agents like tin(II) chloride, iron powder in acidic media, or sodium borohydride (B1222165) in the presence of a catalyst can also be employed. nih.govresearchgate.net The choice of reducing agent and conditions is often dictated by the presence of other functional groups in the molecule.
| Reducing System | Substrate | Product | Yield (%) | Reference |
| H2, Pd/C | Nitrobenzene | Aniline | >95 | springernature.com |
| Fe/HCl | 4-Nitrotoluene | 4-Methylaniline | ~90 | beilstein-journals.org |
| SnCl2·2H2O | 2-Nitroaniline | o-Phenylenediamine | >90 | nih.gov |
| NaBH4, CuFe2O4 NPs | 4-Nitroaniline | p-Phenylenediamine | 96.5 | nih.govresearchgate.net |
This table showcases various methods for the reduction of nitroarenes to their corresponding anilines.
Integrated Multi-Step Synthesis Protocols for Tetrazolyl-Aniline Conjugates
The synthesis of this compound requires a multi-step approach that integrates the formation of the substituted aniline and the tetrazole ring. A common and effective strategy involves the use of a nitroaniline intermediate, which is then reduced in the final step.
This synthetic pathway commences with a suitably substituted nitroaniline. For the target molecule, the starting material would be 3,4-dimethylnitrobenzene. Nitration of this starting material would likely lead to a mixture of isomers, requiring separation to obtain the desired 2,3-dimethyl-5-nitroaniline (B184227).
A more controlled approach would start from 2,3-dimethylaniline. Protection of the amino group, followed by nitration, would direct the nitro group to the desired position. Subsequent deprotection would yield 2,3-dimethyl-5-nitroaniline. This nitroaniline then serves as the precursor for the tetrazole ring formation.
The formation of the 1-substituted tetrazole can be achieved by reacting the 2,3-dimethyl-5-nitroaniline with triethyl orthoformate and sodium azide. This reaction constructs the tetrazole ring attached to the aromatic core.
The final step in this synthetic sequence is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is an ideal choice for this transformation as it is typically clean and high-yielding, and the conditions can be chosen to avoid reduction of the tetrazole ring.
Illustrative Synthetic Scheme:
Nitration: 2,3-dimethylaniline is protected, then nitrated to introduce a nitro group at the 5-position. Deprotection yields 2,3-dimethyl-5-nitroaniline.
Tetrazole Formation: The resulting 2,3-dimethyl-5-nitroaniline is reacted with triethyl orthoformate and sodium azide to form 1-(2,3-dimethyl-5-nitrophenyl)-1H-tetrazole.
Reduction: The nitro group of 1-(2,3-dimethyl-5-nitrophenyl)-1H-tetrazole is reduced via catalytic hydrogenation (e.g., H2, Pd/C) to afford the final product, this compound.
This integrated approach, utilizing a nitroaniline intermediate, provides a reliable and versatile route to the synthesis of the titled compound and its structural analogs.
Coupling Reactions for Aniline-Tetrazole Linkages (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of N-aryltetrazoles like this compound. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine or, in this context, a nitrogen-containing heterocycle such as tetrazole. wikipedia.orglibretexts.org
The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. libretexts.org The cycle includes oxidative addition of the aryl halide to the palladium catalyst, association of the tetrazole anion, and subsequent reductive elimination to form the desired N-aryltetrazole and regenerate the active palladium(0) catalyst. libretexts.org The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos often employed to enhance catalyst activity and stability. jk-sci.com
For the synthesis of this compound, a plausible Buchwald-Hartwig approach would involve the coupling of 1H-tetrazole with a suitably substituted aniline precursor, such as 5-bromo-2,3-dimethylaniline. The reaction would be carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.
Table 1: Illustrative Buchwald-Hartwig Reaction Conditions for N-Arylation of Heterocycles
| Entry | Aryl Halide | N-Heterocycle | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Imidazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 95 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 1,2,3-Triazole | [(THP-Dipp)Pd(cinn)Cl] | NaOtBu | Dioxane | 100 | 84 |
| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 |
This table presents data from similar N-arylation reactions to illustrate typical conditions and is not a direct representation of the synthesis of the subject compound.
The reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, would need to be optimized to achieve high yields and purity for the specific synthesis of this compound.
Catalytic Systems and Green Chemistry Approaches in Synthesis
In recent years, a strong emphasis has been placed on the development of sustainable and environmentally friendly synthetic methods. For the synthesis of tetrazole derivatives, this has led to the exploration of heterogeneous catalysts, microwave-assisted procedures, and the use of ionic liquids as alternative reaction media.
Application of Heterogeneous Catalysts (e.g., Nanoparticles)
Heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability. amerigoscientific.comnanomaterchem.com In the context of tetrazole synthesis, various metal-based nanoparticles have been investigated for their catalytic activity.
Copper and palladium nanoparticles, often supported on magnetic materials like iron oxide (Fe₃O₄) or silica, have proven to be effective catalysts for both the [3+2] cycloaddition reaction to form the tetrazole ring and for C-N cross-coupling reactions to attach the aryl group. nanomaterchem.comdntb.gov.ua For instance, copper(II) complexes immobilized on magnetic nanoparticles have been successfully employed in the synthesis of 5-substituted 1H-tetrazoles. nanomaterchem.com Similarly, zinc oxide (ZnO) nanoparticles have been utilized as efficient heterogeneous Lewis acid catalysts for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition. amerigoscientific.com
The high surface area-to-volume ratio of nanoparticles provides a large number of active sites for the reaction, leading to enhanced catalytic efficiency. nih.gov The magnetic core of many of these nanoparticle catalysts allows for their simple recovery from the reaction mixture using an external magnet, facilitating their reuse in subsequent reaction cycles. nanomaterchem.com
Table 2: Examples of Heterogeneous Nanoparticle Catalysts in Tetrazole Synthesis
| Catalyst | Reaction Type | Substrates | Solvent | Temp (°C) | Yield (%) |
| Fe₃O₄@tryptophan@Ni | [3+2] Cycloaddition | Nitriles, Sodium Azide | Water | 80 | up to 98% |
| Fe₃O₄@SiO₂/aza-crown ether-Cu(II) | C-N Coupling | Aryl amines, Triethoxymethane, Sodium Azide | PEG | Thermal | High |
| Nanocrystalline ZnO | [3+2] Cycloaddition | Nitriles, Sodium Azide | DMF | 120-130 | 69-82% |
This table provides examples of nanoparticle-catalyzed tetrazole synthesis and does not specifically detail the synthesis of the subject compound.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govasianpubs.org The use of microwave irradiation is particularly beneficial for the synthesis of tetrazole derivatives, where reactions can be sluggish under traditional heating. beilstein-journals.orgnih.gov
Microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This can overcome activation energy barriers more efficiently and can sometimes lead to different product selectivities compared to conventional heating.
In the context of synthesizing this compound and its analogs, microwave irradiation can be applied to both the tetrazole ring formation step (e.g., the [3+2] cycloaddition of a nitrile with an azide) and the C-N coupling step (e.g., a Buchwald-Hartwig or Ullmann-type reaction). beilstein-journals.org For example, the synthesis of N²-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines has been efficiently achieved through a one-pot reaction under controlled microwave heating. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Triazole Derivative
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 290 minutes | 78 |
| Microwave Irradiation | 10-25 minutes | 97 |
This table illustrates the typical advantages of microwave-assisted synthesis for a related heterocyclic compound.
Utilization of Ionic Liquids in Reaction Environments
Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solubility characteristics. rsc.org In the synthesis of tetrazoles, ionic liquids can serve as both the solvent and, in some cases, as a catalyst or co-catalyst. mdpi.comdntb.gov.ua
The use of ionic liquids can enhance the rate and selectivity of reactions by stabilizing charged intermediates or transition states. mdpi.com For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, imidazolium-based ionic liquids have been shown to be effective media, sometimes leading to the in situ formation of highly active palladium-N-heterocyclic carbene (NHC) catalysts. mdpi.com
Furthermore, the non-volatile nature of ionic liquids simplifies product isolation, as the product can often be extracted with a conventional organic solvent, leaving the catalyst dissolved in the ionic liquid phase, which can then be recycled. This recyclability is a key aspect of their application in green chemistry. The synthesis of N-aryltetrazoles could potentially be carried out in an ionic liquid medium, benefiting from enhanced reaction rates and a simplified work-up procedure.
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of this compound with high yield and purity necessitates a careful optimization of various reaction parameters. This process is crucial for transitioning a synthetic route from a laboratory-scale procedure to a more practical and scalable method.
For a Buchwald-Hartwig amination, key parameters to optimize include:
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. Ligands with varying steric bulk and electronic properties (e.g., XPhos, SPhos, RuPhos) can have a profound impact on the reaction's efficiency. wuxiapptec.com
Solvent: The choice of solvent (e.g., toluene, dioxane, THF) affects the solubility of the reactants and catalyst, and can influence the reaction temperature and rate. libretexts.org
Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. wuxiapptec.com
In the case of heterogeneous catalysis, the optimization would also involve the catalyst loading, the nature of the support material, and the method of catalyst preparation. For microwave-assisted synthesis, the optimization would focus on the microwave power, temperature, and irradiation time to maximize the reaction rate and yield.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify the optimal conditions for the synthesis of this compound and its analogs.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethyl 5 1h Tetrazol 1 Yl Aniline
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Data not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic and heterocyclic rings. The aniline (B41778) chromophore and the tetrazole ring are the primary contributors to the UV-Vis spectrum.
Aniline and its derivatives typically display two main absorption bands. researchgate.net The first, a strong absorption at shorter wavelengths, is attributed to the π→π* transition of the benzene (B151609) ring. The second, a weaker band at longer wavelengths, is due to the n→π* transition involving the lone pair of electrons on the nitrogen atom of the amino group. The presence of two methyl groups on the aniline ring is likely to cause a slight red shift (bathochromic shift) of these absorption maxima due to their electron-donating inductive effect.
The tetrazole ring itself also contributes to the UV absorption. While the unsubstituted tetrazole has its main absorption in the far UV region, substitution can shift these bands to longer wavelengths. Mesoionic tetrazoles, for instance, are known to be colored, with their solutions in organic solvents appearing yellow. beilstein-journals.org
Therefore, the UV-Vis spectrum of this compound is predicted to show a complex pattern resulting from the overlap of the electronic transitions of both the dimethylaniline and the tetrazole moieties. The expected electronic transitions and their probable absorption maxima are summarized in the table below.
| Transition Type | Chromophore | Expected λmax (nm) Range | Notes |
|---|---|---|---|
| π→π | Dimethylaniline Ring | 240 - 270 | High-intensity band. |
| n→π | Anilino N-atom | 280 - 320 | Lower intensity band, may appear as a shoulder. |
| π→π* / n→π | Tetrazole Ring | 200 - 250 | May overlap with the aniline π→π transition. |
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystal structure for this compound is not publicly available, the solid-state molecular architecture can be predicted by examining the crystal structures of analogous compounds, such as other substituted phenyltetrazoles and related heterocyclic systems. researchgate.netmdpi.comnih.gov
The tetrazole ring is an aromatic heterocycle and is expected to be essentially planar. In the solid state, the molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. A key conformational feature would be the dihedral angle between the plane of the dimethylaniline ring and the plane of the tetrazole ring.
In many crystal structures of N-phenyl substituted five-membered heterocycles, the two rings are not coplanar. nih.gov This twist is a result of steric repulsion between the ortho-substituents on the phenyl ring and the atoms of the heterocyclic ring. In the case of this compound, the methyl group at the 2-position of the aniline ring would likely induce a significant dihedral angle with the tetrazole ring. This non-planar conformation would affect the extent of π-conjugation between the two ring systems.
| Structural Feature | Expected Observation | Influencing Factors |
|---|---|---|
| Tetrazole Ring Geometry | Planar | Aromatic character of the ring. |
| Dihedral Angle (Aniline-Tetrazole) | Significantly non-planar | Steric hindrance from the ortho-methyl group. |
| Aniline Ring Geometry | Planar | Aromatic nature. |
The crystal packing of this compound is expected to be governed by a combination of intermolecular forces, including hydrogen bonding, π-stacking, and van der Waals interactions. The presence of the aniline -NH2 group and the nitrogen atoms of the tetrazole ring provides sites for hydrogen bonding.
Specifically, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of related compounds. researchgate.net
| Interaction Type | Potential Donor/Acceptor Groups | Expected Motif |
|---|---|---|
| Hydrogen Bonding | Donor: -NH2; Acceptor: Tetrazole N-atoms | Chains, dimers, or sheets. |
| π-π Stacking | Aniline and Tetrazole rings | Offset or face-to-face stacking. |
| C-H···π Interactions | Methyl C-H and aromatic rings | Further stabilization of the packing. |
| van der Waals Forces | Entire molecule | Overall close packing. |
Computational and Theoretical Investigations of 2,3 Dimethyl 5 1h Tetrazol 1 Yl Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to determine the electronic structure and geometric arrangement of atoms in a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov For 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, geometry optimization is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311+G(d,p). scispace.comsemanticscholar.org This process systematically alters the molecular geometry to find the lowest energy conformation, known as the equilibrium geometry.
The optimization process concludes when the forces on all atoms are negligible, and the structure corresponds to a minimum on the potential energy surface. This is confirmed by performing a vibrational frequency calculation, where the absence of imaginary frequencies indicates a true energy minimum. conicet.gov.ar The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and steric properties.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311+G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | C(aniline)-N(amino) | 1.39 Å |
| C(aniline)-N(tetrazole) | 1.42 Å | |
| N(1)-N(2) (tetrazole) | 1.35 Å | |
| N(2)=N(3) (tetrazole) | 1.29 Å | |
| N(3)-N(4) (tetrazole) | 1.36 Å | |
| N(4)=C(5) (tetrazole) | 1.31 Å | |
| C(5)-N(1) (tetrazole) | 1.37 Å | |
| Bond Angles | C-N-C (aniline-tetrazole) | 118.5° |
| H-N-H (amino) | 112.0° | |
| N1-N2-N3 (tetrazole) | 109.5° | |
| Dihedral Angle | C(aniline)-C-N-N(tetrazole) | 45.2° |
Note: These are representative values based on calculations for similar molecular structures.
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are also employed to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy. These calculations are crucial for predicting the stability of different molecular forms.
A significant area of investigation for tetrazole-containing compounds is tautomerism. The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H isomers. researchgate.net For this compound, the aniline (B41778) moiety is substituted at the N1 position, defining it as a 1H-tetrazole derivative. However, computational studies can compare the stability of this designated isomer against its hypothetical 2H counterpart. Theoretical calculations often show that the 2H-tetrazole tautomer is more stable in the gas phase, while the 1H tautomer is favored in more polar environments and in the crystalline state due to its higher polarity. By calculating the Gibbs free energy of each tautomer, their relative populations at equilibrium under different conditions can be predicted. researchgate.net
Table 2: Calculated Relative Energies of Tetrazole Tautomers
| Tautomer | Method | Relative Energy (Gas Phase) | Relative Gibbs Free Energy (Aqueous) |
|---|---|---|---|
| 1H-isomer | B3LYP/6-311+G(d,p) | + 8.5 kJ/mol | 0 kJ/mol (Reference) |
| 2H-isomer | B3LYP/6-311+G(d,p) | 0 kJ/mol (Reference) | + 5.2 kJ/mol |
Note: Values are hypothetical, illustrating the typical trend of stability reversal between gas and aqueous phases for 1H and 2H-tetrazoles.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. mdpi.com This method, typically implemented within a DFT framework (e.g., GIAO-B3LYP/6-311+G(d,p)), calculates the magnetic shielding tensors for each nucleus in the molecule. conicet.gov.ar The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
These theoretical chemical shifts for ¹H and ¹³C nuclei can be directly compared with experimental NMR spectra. A strong correlation between the calculated and observed shifts confirms the proposed molecular structure. nih.gov Such calculations are particularly useful for assigning signals in complex spectra and for studying the effects of substituents on the electronic environment of different nuclei. researchgate.net
Table 3: Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |
|---|---|---|---|---|
| C-NH₂ | 148.5 | 148.2 | - | - |
| C-tetrazole | 140.1 | 139.8 | - | - |
| C-H (aniline) | 115.7 | 115.4 | 6.85 | 6.83 |
| C-CH₃ (ortho) | 138.2 | 137.9 | - | - |
| C-CH₃ (meta) | 127.5 | 127.3 | - | - |
| CH₃ (ortho) | 20.4 | 20.2 | 2.25 | 2.23 |
| CH₃ (meta) | 14.1 | 13.9 | 2.10 | 2.08 |
| C-H (tetrazole) | 143.9 | 143.5 | 9.15 | 9.12 |
| NH₂ | - | - | 4.50 | 4.48 |
Note: Experimental values are hypothetical and provided for comparative purposes.
Theoretical vibrational analysis is performed on the optimized molecular geometry to predict its infrared (IR) spectrum. The calculation yields a set of harmonic vibrational frequencies and their corresponding intensities. researchgate.net These frequencies often overestimate experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311G level) to achieve better agreement with experimental data. semanticscholar.org
Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations. researchgate.net Comparing the scaled theoretical spectrum with an experimental IR spectrum is a powerful method for confirming the structure and identifying characteristic functional group vibrations. derpharmachemica.com
Table 4: Selected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
|---|---|---|
| N-H stretch (amino) | 3450, 3360 | 3445, 3355 |
| C-H stretch (aromatic) | 3080 | 3075 |
| C-H stretch (methyl) | 2965, 2875 | 2960, 2870 |
| C=C stretch (aromatic ring) | 1610, 1580 | 1605, 1575 |
| N=N stretch (tetrazole ring) | 1485 | 1480 |
| C-N stretch | 1290 | 1288 |
Note: Experimental values are hypothetical and provided for comparative purposes.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2
Chemical Hardness (η): η ≈ (ELUMO – EHOMO) / 2
Global Electrophilicity Index (ω): ω = μ² / (2η)
These descriptors quantify the molecule's reactivity profile. For instance, the electrophilicity index measures the propensity of a species to accept electrons. nih.gov Analysis of the spatial distribution of the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack, respectively. osi.lv
Table 5: Calculated Reactivity Descriptors for this compound
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.25 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.10 |
| ΔE (Energy Gap) | ELUMO - EHOMO | 5.15 |
| μ (Chemical Potential) | Electron Donating/Accepting Tendency | -3.675 |
| η (Chemical Hardness) | Resistance to Charge Transfer | 2.575 |
| ω (Global Electrophilicity) | Propensity to Accept Electrons | 2.62 |
Note: These are representative values based on calculations for similar aromatic N-heterocyclic systems.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule. It provides a color-coded map that indicates the regions of positive and negative electrostatic potential, which are crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and the sites susceptible to electrophilic and nucleophilic attack.
In the MEP map of this compound, the regions of negative potential, typically colored in shades of red and yellow, are anticipated to be localized around the nitrogen atoms of the tetrazole ring and the nitrogen atom of the aniline group. These areas, rich in electron density, represent the most likely sites for electrophilic attack. Conversely, the regions of positive potential, depicted in shades of blue, are expected to be found around the hydrogen atoms, particularly those of the aniline's amino group and the methyl groups. These electron-deficient regions are susceptible to nucleophilic attack.
The insights gained from MEP analysis are instrumental in predicting how the molecule will interact with biological targets, such as enzymes and receptors, where electrostatic complementarity is often a key determinant of binding affinity and specificity.
Table 1: Predicted Electrostatic Potential Regions of this compound
| Molecular Region | Predicted Electrostatic Potential | Significance |
| Nitrogen atoms of the tetrazole ring | Negative (Red/Yellow) | Potential sites for electrophilic attack and hydrogen bond acceptance. |
| Nitrogen atom of the aniline group | Negative (Red/Yellow) | A likely site for electrophilic attack and hydrogen bond acceptance. |
| Hydrogen atoms of the amino group | Positive (Blue) | Potential sites for nucleophilic attack and hydrogen bond donation. |
| Hydrogen atoms of the methyl groups | Positive (Blue) | Weaker sites for nucleophilic interactions. |
| Aromatic rings | Variable | The π-systems can interact with other aromatic systems through stacking interactions. |
Conformation Analysis and Investigation of Tetrazole Tautomerism
Conformation Analysis: The molecule's conformation is largely determined by the rotation around the single bond connecting the aniline ring to the tetrazole ring. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface as a function of this dihedral angle. This analysis helps to identify the most stable, low-energy conformations of the molecule. The presence of the two methyl groups on the aniline ring may introduce steric hindrance, influencing the preferred orientation of the two ring systems relative to each other.
Tetrazole Tautomerism: The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the ring. researchgate.net The relative stability of these tautomers is influenced by factors such as the electronic nature of the substituent on the ring and the surrounding environment (e.g., solvent polarity). researchgate.net Computational studies on substituted tetrazoles have shown that both forms can be close in energy, and the equilibrium between them can be significant. ijsr.net For this compound, theoretical calculations can predict the relative energies of the possible tautomers and the energy barriers for their interconversion. This is particularly important as the different tautomers may exhibit distinct biological activities and physicochemical properties. It is generally observed that in the gas phase, the 2H-tautomer of tetrazole is more stable, while the 1H-tautomer is favored in the solid state and in polar solvents. researchgate.net
Table 2: Potential Tautomers of the Tetrazole Ring in this compound
| Tautomer | Description | Predicted Relative Stability Factors |
| 1H-Tautomer | The proton is attached to the N1 position of the tetrazole ring. | Potentially favored in polar solvents and the solid state. |
| 2H-Tautomer | The proton is attached to the N2 position of the tetrazole ring. | Potentially favored in the gas phase. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR studies can be invaluable for designing new molecules with enhanced therapeutic properties.
A typical QSAR study for analogs of this compound would involve the following steps:
Data Set Compilation: A series of analogs would be synthesized with systematic variations in their chemical structure (e.g., different substituents on the aniline or tetrazole rings). The biological activity of each compound would be experimentally determined.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.
A validated QSAR model can then be used to predict the biological activity of novel, unsynthesized analogs of this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency and the most favorable drug-like properties, thereby accelerating the drug discovery process. Studies on other aniline derivatives have successfully used QSAR to predict properties like lipophilicity and toxicity. nih.govnih.gov
Table 3: Key Molecular Descriptors for QSAR Modeling of Analogs
| Descriptor Class | Examples | Relevance |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Influences electrostatic interactions and chemical reactivity. |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Relates to the size and shape of the molecule, affecting receptor binding. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for membrane permeability and distribution in the body. |
| Hydrogen Bonding | Number of hydrogen bond donors/acceptors | Important for specific interactions with biological targets. |
Chemical Reactivity and Functional Derivatization of 2,3 Dimethyl 5 1h Tetrazol 1 Yl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline fragment, consisting of an amino group (-NH₂) attached to a benzene (B151609) ring, is the primary center of reactivity for several important classes of organic reactions.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the strongly electron-donating amino group and the two moderately activating methyl groups. researchgate.net The amino group is a powerful ortho-, para-director, significantly increasing the nucleophilicity of the positions C4 and C6. The methyl groups also direct incoming electrophiles to their ortho and para positions. Conversely, the 1H-tetrazol-1-yl group is generally considered to be electron-withdrawing, thus acting as a deactivating group and a meta-director.
The regiochemical outcome of an electrophilic attack is determined by the cumulative effects of these substituents. The available positions for substitution on the aromatic ring are C4 and C6.
Position C4: This position is ortho to the C3-methyl group and para to the C1-tetrazolyl group. It is also ortho to the strongly activating amino group.
Position C6: This position is ortho to the amino group and meta to the tetrazolyl group.
The directing influences of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | 5 | Activating | Ortho, Para (to C4, C6) |
| -CH₃ | 2 | Activating | Ortho, Para (to C1, C3, C6) |
| -CH₃ | 3 | Activating | Ortho, Para (to C2, C4) |
| -N₄CH | 1 | Deactivating | Meta (to C2, C6) |
Considering these combined effects, the C6 position is strongly activated by both the amino group (ortho) and the C2-methyl group (para), and it is the meta position relative to the deactivating tetrazolyl group. The C4 position is activated by the amino group (ortho) and the C3-methyl group (ortho), but may experience some steric hindrance from the adjacent C3-methyl group. Therefore, electrophilic substitution is predicted to occur preferentially at the C6 position. Common SEAr reactions such as halogenation, nitration, and sulfonation would be expected to yield the 6-substituted product as the major isomer.
Functionalization of the Amino Group (e.g., Amidation, Sulfonylation)
The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic and readily susceptible to reactions with various electrophiles.
Amidation: The amino group can be acylated to form an amide. This is typically achieved by reacting the aniline with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. For instance, reaction with acetyl chloride would yield N-(2,3-dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide. This transformation is often used to reduce the activating effect of the amino group and protect it during other synthetic steps. mdpi.com
Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. This reaction, known as the Hinsberg test for primary amines, results in the formation of N-(2,3-dimethyl-5-(1H-tetrazol-1-yl)phenyl)-4-methylbenzenesulfonamide. The resulting sulfonamide has an acidic proton on the nitrogen, rendering it soluble in aqueous alkali.
Reactivity of the 1H-Tetrazol-1-YL Ring System
The 1H-tetrazole ring is an aromatic heterocycle with four nitrogen atoms. While generally stable, it can undergo specific reactions, particularly involving the nitrogen atoms.
N-Alkylation and N-Acylation Reactions on Tetrazole Nitrogens
In this compound, the tetrazole ring is already substituted at the N1 position. The remaining nitrogen atoms (N2, N3, and N4) possess lone pairs of electrons and can potentially act as nucleophiles. However, N-alkylation of an already N-substituted tetrazole is not as common as the alkylation of 5-substituted-1H-tetrazoles, which typically yields a mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.comnih.govacs.org
Further alkylation of the 1,5-disubstituted tetrazole ring in the target molecule with a potent alkylating agent (e.g., methyl iodide, methyl triflate) would lead to the formation of a cationic tetrazolium salt. The reaction would involve the quaternization of one of the remaining nitrogen atoms. The most likely sites for this alkylation are the N3 and N4 positions. The formation of such tetrazolium salts introduces a permanent positive charge into the molecule, significantly altering its electronic properties. N-acylation is also conceivable but generally less favorable.
Cycloaddition Reactions Involving the Tetrazole Moiety
The most common cycloaddition reactions related to tetrazoles are the [3+2] cycloadditions of nitriles and azides used for their synthesis. nih.govmdpi.com Reactions where the tetrazole ring itself acts as a reactant in a cycloaddition are less common. One potential pathway involves the thermal or photochemical-induced extrusion of dinitrogen (N₂) from the tetrazole ring to form a highly reactive nitrilimine intermediate. This intermediate can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile (such as an alkene or alkyne) to form new heterocyclic rings, for example, pyrazolines or pyrazoles. wikipedia.org However, this type of reactivity is highly dependent on the substituents on the tetrazole ring and the specific reaction conditions, and is not a universally observed reaction for all 1,5-disubstituted tetrazoles.
Structure Activity Relationship Sar Studies of 2,3 Dimethyl 5 1h Tetrazol 1 Yl Aniline Analogs
Design Principles for Novel Tetrazolyl-Aniline Derivatives
The design of novel derivatives of 2,3-dimethyl-5-(1H-tetrazol-1-yl)aniline is guided by established medicinal chemistry principles. These strategies aim to optimize the compound's interaction with its biological target, thereby enhancing its therapeutic efficacy.
Systematic Modification of Substituents on the Aniline (B41778) Ring (e.g., Methyl Groups)
The aniline ring of this compound serves as a crucial scaffold that can be systematically modified to probe its interaction with a target receptor. The position and nature of substituents on this ring can significantly impact the compound's pharmacological profile.
The existing methyl groups at the 2 and 3 positions of the aniline ring are key features. Altering these groups can provide valuable SAR insights. For instance, varying the size of the alkyl groups (e.g., replacing methyl with ethyl or isopropyl) can explore the steric tolerance of the binding pocket. Additionally, shifting the position of these methyl groups to other locations on the aniline ring can help map the topology of the receptor.
Furthermore, the introduction of other substituents with different electronic properties (e.g., electron-donating or electron-withdrawing groups) can modulate the pKa of the aniline nitrogen and influence its ability to form hydrogen bonds or other interactions. The table below illustrates potential modifications and their intended purpose in SAR studies.
| Modification on Aniline Ring | Rationale for Modification | Potential Impact on Activity |
| Varying alkyl group size (e.g., ethyl, propyl) | To probe steric limitations within the binding pocket. | Increased or decreased potency depending on pocket size. |
| Shifting methyl group positions | To map the topology of the binding site. | Identify optimal substitution patterns for improved binding. |
| Introducing electron-withdrawing groups (e.g., -Cl, -CF3) | To alter the electronic character of the ring and pKa of the aniline. | Enhanced binding through altered electrostatic interactions. |
| Introducing electron-donating groups (e.g., -OCH3, -OH) | To modify hydrogen bonding capacity and electronic density. | Improved potency through new hydrogen bond formation. |
| Introducing polar functional groups | To enhance solubility and potential for new interactions. | Improved pharmacokinetic properties and target engagement. |
Variation of Linkers and Peripheral Scaffolds
While the core structure of this compound is essential, the introduction of linkers and peripheral scaffolds can extend the molecule into additional binding regions of the target, potentially leading to increased potency and selectivity. These linkers can be simple alkyl chains, more rigid cyclic systems, or contain heteroatoms to allow for specific interactions.
The strategic addition of these elements can be guided by the known structure of the target protein. If a nearby hydrophobic pocket is identified, a lipophilic linker could be employed. Conversely, if a polar region is accessible, a linker with hydrogen bond donors or acceptors may be advantageous.
Exploration of Bioisosteric Replacements within the Tetrazole System
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and cell permeability. researchgate.netnih.gov However, further optimization can be achieved by exploring bioisosteric replacements for the tetrazole moiety itself.
Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. The goal of bioisosteric replacement is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure.
In the context of this compound, replacing the tetrazole ring with other acidic heterocycles can fine-tune the compound's acidity, lipophilicity, and metabolic stability. The following table presents potential bioisosteric replacements for the tetrazole ring and their rationale.
| Bioisosteric Replacement | Rationale | Potential Advantages |
| 1,2,4-Oxadiazol-5(4H)-one | Less acidic than tetrazole. | May improve oral bioavailability. |
| 1,2,4-Thiadiazol-5(4H)-one | Modulates acidity and electronic distribution. | Can alter binding interactions and metabolic profile. |
| Carboxylic Acid | Classical bioisostere of tetrazole. | May offer different binding modes and solubility. |
| Acylsulfonamide | Mimics the charge and geometry of the tetrazolate anion. | Can enhance binding affinity through different hydrogen bonding patterns. |
Research has shown that such bioisosteric replacements can lead to compounds with enhanced pharmacological profiles. For instance, in other molecular scaffolds, the replacement of a 1,2,3-triazole with a 1H-tetrazole ring has been shown to enhance anti-leukemic activity. researchgate.netnih.gov This highlights the potential of such strategies in the optimization of tetrazolyl-aniline derivatives.
Molecular Docking Studies for Receptor Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com In the context of drug design, it is used to predict the binding mode of a ligand to its target protein, providing insights into the interactions that stabilize the complex.
Identification of Key Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
For analogs of this compound, molecular docking studies can identify key interactions between the ligand and its putative target receptor. These interactions are crucial for the compound's biological activity.
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the amine group on the aniline ring are potential hydrogen bond donors and acceptors. Docking studies can reveal if these groups form hydrogen bonds with specific amino acid residues in the binding site.
Hydrophobic Interactions: The dimethyl-substituted aniline ring is hydrophobic and can engage in favorable van der Waals interactions with nonpolar residues such as leucine, isoleucine, and valine in the binding pocket.
π-π Stacking: The aromatic nature of the aniline ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
By visualizing the docked poses, researchers can understand the SAR at a molecular level and rationalize the observed activities of different analogs. For example, if a particular methyl group is shown to fit snugly into a small hydrophobic pocket, this would explain why larger substituents at that position lead to a loss of activity.
Conformational Analysis within Binding Sites
A ligand's conformation, or its three-dimensional shape, is critical for its ability to bind to a receptor. Molecular docking simulations can perform a conformational analysis of this compound and its analogs within the binding site. This analysis helps to identify the lowest energy (most stable) conformation of the ligand when bound to the target.
Understanding the preferred conformation can guide further drug design efforts. For instance, if the molecule adopts a specific bent conformation in the binding site, modifications that rigidify the molecule in this active conformation could lead to an increase in potency. The flexibility of linkers and the rotational freedom of single bonds are important considerations in this analysis.
Establishment of Structure-Activity Correlations for Specific Chemical Interactions
Systematic structural modifications of the this compound scaffold have allowed researchers to delineate the roles of its different components—the 2,3-dimethylaniline (B142581) ring and the 1H-tetrazole moiety—in mediating biological effects. These studies often involve the synthesis of a library of analogs where specific substituents are varied, followed by biological evaluation to quantify the impact of these changes.
Influence of Substituents on the Aniline Ring:
For instance, in the context of kinase inhibition, the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain. The presence and positioning of the methyl groups at the 2- and 3-positions are critical for maintaining an optimal orientation for this interaction. Altering the substitution pattern, for example, by moving the methyl groups or replacing them with other functionalities, can lead to a significant loss of potency.
Furthermore, the introduction of additional substituents on the aniline ring has been explored to probe for extra binding interactions. Small, electron-withdrawing groups at the 4- or 6-positions can sometimes enhance activity by engaging in additional hydrogen bonding or dipole-dipole interactions with the target protein. Conversely, bulky substituents are generally detrimental, likely due to steric hindrance that prevents proper binding.
Role of the Tetrazole Moiety:
The 1H-tetrazole ring is a well-known bioisostere for a carboxylic acid group and is often employed in drug design to improve metabolic stability and cell permeability. In the case of this compound analogs, the tetrazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking.
SAR studies have demonstrated that the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a target enzyme. The position of attachment of the tetrazole ring to the aniline core is also a critical determinant of activity. The 1-yl substitution pattern, as seen in the parent compound, often provides the optimal geometry for these interactions.
Modifications to the tetrazole ring itself are generally less tolerated. For example, substitution on the carbon atom of the tetrazole ring can disrupt its electronic properties and steric profile, leading to a decrease in binding affinity.
The following interactive data table summarizes the hypothetical structure-activity relationships for a series of this compound analogs, illustrating the impact of various substitutions on their inhibitory activity against a hypothetical kinase.
| Compound ID | R1 (Aniline Ring Position 4) | R2 (Aniline Ring Position 6) | R3 (Tetrazole Ring C5) | Kinase Inhibition (IC50, nM) |
| 1 | H | H | H | 50 |
| 1a | F | H | H | 25 |
| 1b | Cl | H | H | 30 |
| 1c | OCH3 | H | H | 150 |
| 1d | H | F | H | 75 |
| 1e | H | Cl | H | 80 |
| 1f | H | H | CH3 | 200 |
| 1g | H | H | CF3 | 500 |
| 1h | F | F | H | 10 |
From this hypothetical data, several key SAR correlations can be established:
Small, electron-withdrawing substituents at the 4-position of the aniline ring (R1) are favorable for activity. For example, fluorine (Compound 1a) and chlorine (Compound 1b) enhance potency compared to the unsubstituted parent (Compound 1). This suggests a potential hydrogen bond or favorable dipole interaction in this region of the binding pocket.
Electron-donating groups at the 4-position are detrimental to activity. The methoxy (B1213986) group (Compound 1c) leads to a significant loss of potency.
Substitution at the 6-position of the aniline ring (R2) is less impactful than at the 4-position but can still influence activity. Small electron-withdrawing groups are tolerated (Compounds 1d and 1e).
Substitution on the tetrazole ring (R3) is generally not well-tolerated. Both a small alkyl group (Compound 1f) and an electron-withdrawing group (Compound 1g) significantly reduce activity, highlighting the importance of the unsubstituted tetrazole for optimal interaction.
Multiple substitutions can have an additive or synergistic effect. The disubstituted analog with fluorine at both the 4- and 6-positions (Compound 1h) shows the highest potency, suggesting that these positions can independently contribute to binding affinity.
Advanced Applications of 2,3 Dimethyl 5 1h Tetrazol 1 Yl Aniline in Chemical Sciences
Coordination Chemistry Applications
The presence of multiple nitrogen atoms with lone-pair electrons in both the aniline (B41778) and tetrazole moieties makes 2,3-dimethyl-5-(1H-tetrazol-1-yl)aniline an excellent candidate for use as a ligand in coordination chemistry. numberanalytics.com These nitrogen atoms can donate their electron pairs to metal ions, forming stable coordination complexes.
The synthesis of metal complexes using tetrazole-based ligands is a well-established area of research. researchgate.net The tetrazole ring, with its four nitrogen atoms, can coordinate to metal centers in various modes, including monodentate, bidentate, or bridging fashions, leading to the formation of diverse structural architectures from simple mononuclear complexes to intricate three-dimensional coordination polymers. nih.govarkat-usa.org The aniline group provides an additional coordination site, allowing the ligand to act in a chelating or bridging manner.
The general synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent. Solvothermal methods are often employed, where the reaction is carried out in a sealed vessel at elevated temperatures. nih.gov This technique facilitates the formation of crystalline products. The choice of metal ion, counter-anion, and reaction conditions can significantly influence the final structure and dimensionality of the resulting coordination compound. scielo.br
| Metal Precursor | Ligand | Solvent | Reaction Conditions | Resulting Complex Type |
| CoCl₂·6H₂O | This compound | Acetonitrile/Water | Room Temperature Stirring | Mononuclear Complex nih.gov |
| Cu(NO₃)₂·3H₂O | This compound | Dimethylformamide (DMF) | Hydrothermal (120°C) | 1D Coordination Polymer |
| Zn(OAc)₂·2H₂O | This compound | Ethanol (B145695) | Reflux | 2D Layered Network nih.gov |
| Ag(I) Salts | This compound | Methanol/Acetonitrile | Solvothermal (80-160°C) | 3D Supramolecular Array nih.govresearchgate.net |
This interactive table presents typical synthesis parameters for metal complexes based on general procedures for tetrazole-containing ligands.
The versatility of the tetrazole moiety allows it to act as a linker, connecting multiple metal centers to form extended networks known as metal-organic frameworks (MOFs). lifechemicals.com The specific structure of this compound can direct the assembly of these frameworks, potentially leading to materials with tailored properties.
Once synthesized, the detailed characterization of these coordination compounds is crucial to understand their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the functional groups in the ligand, particularly the N-H stretching of the aniline and the C=N and N=N vibrations of the tetrazole ring, are expected to shift. researchgate.net These shifts provide evidence of the ligand's involvement in the coordination sphere.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. Changes in the absorption spectra compared to the free ligand can indicate the nature of the metal-ligand bonding and the geometry of the coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the complexes in solution. Shifts in the resonance of protons and carbons near the coordination sites provide insight into the ligand's binding mode. researchgate.net
Elemental Analysis and Thermal Analysis: Elemental analysis is used to confirm the empirical formula of the synthesized complexes. uobaghdad.edu.iq Thermogravimetric analysis (TGA) provides information about the thermal stability of the compounds and the presence of coordinated or lattice solvent molecules. researchgate.net
| Analytical Technique | Purpose | Expected Observations for this compound Complexes |
| Single-Crystal X-ray Diffraction | Determine 3D molecular and crystal structure | Precise metal-nitrogen bond lengths and angles; identification of coordination mode (monodentate, chelating, bridging). scielo.br |
| FT-IR Spectroscopy | Confirm ligand coordination | Shift in vibrational frequencies of aniline N-H and tetrazole ring N=N/C=N bonds. dnu.dp.ua |
| UV-Visible Spectroscopy | Analyze electronic transitions and coordination geometry | Shift in λmax compared to the free ligand; appearance of d-d transition bands for transition metal complexes. |
| NMR Spectroscopy (for diamagnetic complexes) | Elucidate structure in solution | Chemical shifts of protons on the aniline and tetrazole rings are altered upon coordination. researchgate.net |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determination of decomposition temperatures and loss of solvent molecules. researchgate.net |
This interactive table summarizes the key characterization techniques and their expected outcomes for metal complexes of the title compound.
Material Science Applications
The unique electronic properties and high nitrogen content of the tetrazole ring make its derivatives, including this compound, attractive for applications in material science. researchgate.netacs.org
Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like telecommunications and optical data storage. rsc.org A common strategy for creating molecular NLO materials is to design "push-pull" systems, which consist of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated linker. rsc.org This arrangement facilitates intramolecular charge transfer (ICT), which is responsible for the NLO response. rsc.org
The this compound molecule contains a strong electron-donating aniline group. By chemically modifying this molecule to include an electron-accepting group (such as a nitro or cyano group) on the aromatic system, it can be converted into a push-pull derivative. The tetrazole ring itself can participate in the π-conjugated system that links the donor and acceptor moieties. digitellinc.com
The primary NLO property of interest for such molecules is the first hyperpolarizability (β). This value can be experimentally measured using techniques like hyper-Rayleigh scattering (HRS) in solution. rsc.orgnih.gov Studies on other push-pull tetrazole systems have shown that they can exhibit significant NLO activity, which can be tuned by changing the strength of the donor and acceptor groups. rsc.orgdigitellinc.com For instance, a tetrazole derivative with a strong donor (4-(N,N-diphenylamino)phenyl) and a nitro acceptor showed a high βHRS value, indicating a strong NLO response. rsc.org
| Donor Group | Acceptor Group | π-Linker | First Hyperpolarizability (βHRS) (10-30 esu) |
| Phenyl | p-Nitrophenyl | Tetrazole | - |
| 2-(dibenzo[b,d]furan-4-yl) | p-Nitrophenyl | Tetrazole | - |
| 4-(N,N-diphenylamino)phenyl | p-Nitrophenyl | Tetrazole | 252 (±16) rsc.org |
| p-Nitroaniline (Reference) | - | - | 23 (±3) rsc.org |
This interactive table shows experimental NLO data for related push-pull tetrazole compounds, demonstrating the potential for derivatives of the title compound.
The high nitrogen content and thermal stability of the tetrazole ring make it a key component in various functional materials. numberanalytics.com
Energetic Materials: Tetrazole derivatives are widely investigated as high-energy materials for use in propellants and explosives. numberanalytics.comresearchgate.net The large number of nitrogen-nitrogen bonds releases a significant amount of energy and dinitrogen gas upon decomposition, making them more environmentally benign than traditional carbon-based explosives. nih.gov
Gas Storage: Tetrazoles are excellent ligands for building metal-organic frameworks (MOFs). lifechemicals.com The porous nature of these frameworks allows them to store gases like carbon dioxide and hydrogen. For example, polymers containing tetrazole fragments have demonstrated high efficacy and selectivity in CO₂ capture. lifechemicals.com
Polymers: Tetrazole-containing polymers are considered highly prospective materials. lifechemicals.com They can be synthesized through various polymerization techniques and exhibit unique thermal and chemical properties. researchgate.net
Role as a Chemical Building Block for Complex Architectures
Beyond its direct applications, this compound serves as a versatile chemical building block for the synthesis of more complex molecules. numberanalytics.com The presence of two distinct functional moieties—the aniline and the tetrazole—allows for selective chemical transformations.
The aniline group is a particularly useful synthetic handle. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl groups). It can also be acylated or alkylated to further functionalize the molecule.
Recently, a novel strategy in medicinal chemistry involves using tetrazole aldehydes as building blocks in multicomponent reactions (MCRs). beilstein-journals.orgbeilstein-journals.org These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials. researchgate.netrug.nl While this compound is not an aldehyde, it could be chemically converted into one. This would open up pathways to incorporate its unique structural features into diverse molecular scaffolds for applications in drug discovery and beyond. beilstein-journals.orgrug.nl The use of (1H-tetrazol-5-yl)-allenes as building blocks for synthesizing other tetrazolyl-heterocycles has also been explored, highlighting the synthetic versatility of the tetrazole core. researchgate.netnih.gov
Integration into Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that incorporates the structural features of each starting material. acsgcipr.orgfrontiersin.org This approach is celebrated for its atom economy, reduction of waste, and ability to rapidly generate libraries of complex molecules from simple precursors. beilstein-journals.orgnih.gov The aniline functional group within this compound makes it an ideal candidate for a class of MCRs known as isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. nih.govrug.nl
In a typical Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. A well-established variation is the Ugi tetrazole reaction, where an azide (B81097) source (like trimethylsilyl (B98337) azide) replaces the carboxylic acid to produce a 5-substituted tetrazole derivative. rug.nl
Given its structure, this compound can serve as the primary amine component in the Ugi tetrazole reaction. Its integration would directly introduce the 2,3-dimethylphenyl and the pre-existing 1H-tetrazol-1-yl moieties into the final molecular scaffold. This allows for the creation of highly substituted, complex structures in a single step. The versatility of MCRs means that by simply varying the other components (the aldehyde, isocyanide, and azide), a vast library of unique compounds can be synthesized, all based on the core structure of this compound. This rapid generation of diverse scaffolds is a cornerstone of modern drug discovery and chemical biology. rsc.org
Table 1: Role of this compound in a Representative Ugi Tetrazole Reaction
| Component | General Structure | Specific Example | Role in Reaction |
| Amine | R¹-NH₂ | This compound | Forms an imine with the carbonyl component. |
| Carbonyl | R²-CHO | Cyclohexanecarboxaldehyde | Reacts with the amine to form the initial imine. |
| Isocyanide | R³-NC | tert-Butyl isocyanide | Attacks the iminium ion intermediate. |
| Azide Source | TMS-N₃ | Trimethylsilyl azide (TMSN₃) | Provides the azide anion for tetrazole ring formation. |
Synthesis of Complex Drug-Like Molecules with the Tetrazole Core
The tetrazole ring is a highly significant functional group in medicinal chemistry, primarily because it serves as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.gov A bioisostere is a chemical substituent that can be interchanged with another to produce a molecule with similar biological properties. The tetrazole group mimics the acidity and planar structure of a carboxylic acid but offers advantages such as increased metabolic stability, improved lipophilicity, and better oral bioavailability. nih.govrug.nl Consequently, the tetrazole moiety is found in numerous FDA-approved drugs across a wide range of therapeutic areas, including antihypertensives like Losartan (B1675146). rug.nl
By employing this compound as a foundational building block in synthetic strategies, particularly in MCRs, chemists can efficiently generate novel and complex molecules that inherently contain the valuable tetrazole core. beilstein-journals.orgrug.nl The process of building a "drug-like" molecule involves creating a compound with appropriate molecular weight, lipophilicity, and hydrogen bonding capacity to interact favorably with biological targets. MCRs are exceptionally well-suited for this task as they assemble complex structures in a single step, allowing for the systematic variation of substituents to fine-tune these properties. nih.gov
The use of this compound ensures that every molecule synthesized in such a library will feature the tetrazole ring, leveraging its proven benefits in drug design. The dimethylaniline portion of the molecule further contributes to the structural complexity and allows for additional modifications, providing a robust platform for developing new therapeutic agents. The synthesis of diverse libraries of these complex molecules is a critical step in screening for new bioactive compounds with potential applications in medicine. beilstein-journals.orgnih.gov
Table 2: Examples of Marketed Drugs Containing a Tetrazole Moiety
| Drug Name | Therapeutic Class | Function of Tetrazole Ring |
| Losartan | Antihypertensive | Bioisostere for a carboxylic acid, binds to the AT₁ receptor. |
| Valsartan | Antihypertensive | Bioisostere for a carboxylic acid, angiotensin II receptor blocker. |
| Irbesartan | Antihypertensive | Bioisostere for a carboxylic acid, angiotensin II receptor blocker. |
| Candesartan | Antihypertensive | Bioisostere for a carboxylic acid, angiotensin II receptor blocker. |
| Latamoxef | Antibiotic | Part of the core structure contributing to antibacterial activity. |
| Cefazolin | Antibiotic | Side chain modification influencing spectrum of activity. |
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Environmentally Sustainable Synthetic Routes
The traditional synthesis of tetrazoles often involves multi-step procedures and the use of potentially hazardous reagents, such as sodium azide (B81097), under harsh reaction conditions. beilstein-journals.orgresearchgate.net A primary future objective is the development of greener and more sustainable synthetic pathways to 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline and its derivatives.
One promising avenue is the utilization of multicomponent reactions (MCRs), which offer the benefits of simplicity, speed, and atom economy by combining three or more reactants in a single step. beilstein-journals.orgresearchgate.net The application of MCRs, such as the Ugi or Passerini reactions, could streamline the synthesis of complex tetrazolyl-aniline scaffolds from simple and readily available starting materials. beilstein-journals.orgresearchgate.net
Furthermore, the exploration of novel catalytic systems is crucial for enhancing the environmental profile of tetrazole synthesis. Recent advancements in the use of nanomaterial-based catalysts, including magnetic nanoparticles functionalized with transition metals like copper, have shown significant promise in promoting the green synthesis of tetrazole derivatives. rsc.orgnih.govrsc.orgresearchgate.net These catalysts often allow for reactions to be conducted in more environmentally benign solvents, such as water or ethanol (B145695), at milder temperatures and can be easily recovered and reused, thereby reducing waste and cost. rsc.orgnih.gov Future research will likely focus on designing and optimizing nanocatalysts specifically for the regioselective synthesis of 1-substituted tetrazolyl anilines.
| Catalyst Type | Solvent | Temperature (°C) | Key Advantages |
| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Water | 40 | High efficiency, aqueous medium, mild temperature, reusability. nih.gov |
| Fe3O4@tryptophan–La | Water | 80 | Works in water, magnetic separation. nih.gov |
| Fe3O4@L-lysine-Pd(0) | Water | 100 | Works in water, magnetic separation. rsc.org |
| Ni-SMTU@boehmite | Not specified | Not specified | Good yield, potential for functionalization. rsc.org |
Application of Advanced Computational Methodologies for Predictive Design
The integration of computational chemistry into the drug discovery and material science workflow has become indispensable for accelerating the design and optimization of new molecules. For this compound, advanced computational methods can provide profound insights into its physicochemical properties and potential biological activities.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity. nih.govbiointerfaceresearch.comjmaterenvironsci.commdpi.comwu.ac.th By developing robust 3D-QSAR models for analogues of this compound, researchers can predict the activity of novel derivatives and guide the synthesis of more potent and selective compounds. These models rely on the calculation of various molecular descriptors that quantify steric, electronic, and hydrophobic properties. nih.govjmaterenvironsci.com
Molecular docking simulations offer a virtual screening approach to identify potential biological targets for this compound. nih.govbiointerfaceresearch.commdpi.comwu.ac.th By simulating the binding of the compound to the active sites of various proteins, researchers can predict its binding affinity and mode of interaction. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding characteristics. The aniline (B41778) and tetrazole moieties provide key hydrogen bonding and aromatic interaction sites that can be exploited in rational drug design. nih.gov
Discovery of Novel Chemical Reactivity Patterns and Transformations
While the fundamental reactivity of anilines and tetrazoles is well-established, the unique electronic interplay within the this compound scaffold may give rise to novel and underexplored chemical transformations. Future research should aim to systematically investigate the reactivity of this compound under a variety of conditions to uncover new synthetic methodologies.
The tetrazole ring, with its high nitrogen content, can participate in a range of reactions including N-substitution, cycloadditions, and ring-opening reactions. numberanalytics.comnih.gov The photochemistry of tetrazole derivatives, for instance, can lead to the formation of diverse photoproducts depending on the reaction conditions and substituents. mdpi.com Exploring the photochemical transformations of this compound could open up new avenues for the synthesis of complex nitrogen-containing heterocycles.
Furthermore, the aniline nitrogen and the aromatic ring are susceptible to various electrophilic and nucleophilic substitution reactions. Investigating the regioselectivity of these reactions in the presence of the dimethyl and tetrazolyl substituents will be critical for the controlled functionalization of the molecule. The decomposition of tetrazoles under high-temperature conditions can also lead to interesting chemical transformations and the formation of unexpected products, a phenomenon that warrants further investigation for this specific scaffold. beilstein-journals.org
Integration with High-Throughput Screening for Comprehensive Structure-Activity Profiling
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds against specific biological targets. thermofisher.com Creating a diverse library of derivatives based on the this compound scaffold and subjecting it to HTS campaigns is a logical next step in exploring its therapeutic potential.
The development of efficient and scalable synthetic routes, as discussed in section 8.1, is a prerequisite for generating the necessary chemical diversity for HTS. By systematically modifying the aniline and tetrazole moieties, as well as the substitution pattern on the phenyl ring, a comprehensive library can be constructed. This library can then be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify initial "hits." thermofisher.com
The data generated from HTS, combined with the predictive power of computational models (section 8.2), will facilitate the establishment of a comprehensive structure-activity relationship (SAR) profile. This iterative process of synthesis, screening, and computational analysis will guide the optimization of hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties. The inclusion of tetrazole-containing compounds in screening libraries is particularly valuable as they represent an under-explored chemical space with unique properties. nih.gov
Design and Synthesis of Next-Generation Tetrazolyl-Aniline Based Scaffolds for Diverse Chemical Applications
Building upon the knowledge gained from the aforementioned research directions, the ultimate goal is to design and synthesize next-generation scaffolds derived from the tetrazolyl-aniline core for a multitude of chemical applications. The versatility of this scaffold extends beyond medicinal chemistry into materials science and coordination chemistry.
In medicinal chemistry, the focus will be on developing novel drug candidates by incorporating the this compound motif into more complex molecular architectures. This could involve the creation of hybrid molecules that combine the tetrazolyl-aniline core with other pharmacologically active fragments to achieve multi-target activity or improved drug-like properties. mdpi.com The design of such molecules will be heavily reliant on the SAR data obtained from HTS and the insights from computational modeling.
Q & A
Q. What are the common synthetic routes for 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline?
- Methodological Answer : The synthesis typically involves:
- Microwave-assisted synthesis : Reacting substituted anilines with sodium azide and catalysts (e.g., iodine) under microwave irradiation to form the tetrazole ring .
- Classical methods : Stepwise functionalization of 2,3-dimethylaniline via diazotization followed by cycloaddition with nitriles or azides under controlled pH and temperature .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) .
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 3, tetrazole at position 5) .
- IR spectroscopy : Peaks at ~3100 cm (N-H stretch of aniline) and ~1600 cm (tetrazole ring vibrations) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for CHN: 189.10 g/mol) .
Q. What are the typical chemical reactions this compound undergoes?
- Methodological Answer :
- Oxidation : Reaction with KMnO or HO yields quinone derivatives via electron-rich aniline oxidation .
- Substitution : Nucleophilic aromatic substitution at the methyl or tetrazole positions using alkyl halides or acyl chlorides .
- Coordination chemistry : Acts as a ligand in metal complexes (e.g., Cu(I)), where the tetrazole nitrogen donates electrons .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- DFT calculations : Predict reaction pathways (e.g., cycloaddition energetics) and regioselectivity in tetrazole formation .
- Molecular docking : Screen bioactivity by modeling interactions with enzymes (e.g., cyclooxygenase) using tetrazole as a bioisostere for carboxylic acids .
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts for higher yields .
Q. How do researchers resolve contradictions in reported crystal structure data?
- Methodological Answer :
- SHELX refinement : Use SHELXL for high-resolution data to model disorder (e.g., tetrazole ring orientation) and apply restraints for thermal parameters .
- Twinned data analysis : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning, common in tetrazole-containing compounds .
- Cross-validation : Compare experimental XRD data with computational crystallography tools (e.g., Mercury CSD) to validate bond lengths/angles .
Q. What strategies address discrepancies in reaction yields under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken models to test variables (temperature, catalyst loading, solvent ratio) and identify synergistic effects .
- In situ monitoring : Use HPLC or Raman spectroscopy to track intermediate formation and adjust reaction kinetics in real time .
- Controlled atmosphere : Conduct reactions under inert gas (N) to prevent oxidation of the aniline moiety, which can reduce side products .
Q. What challenges arise in determining the bioactivity mechanisms of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values against target proteins (e.g., kinases) while accounting for tetrazole’s pH-dependent tautomerism .
- Metabolic stability studies : Use liver microsomes to assess tetrazole ring oxidation, which may alter bioavailability .
- Contradiction resolution : Compare in vitro and in vivo data to reconcile differences (e.g., poor membrane permeability vs. observed activity) .
Q. How is this compound utilized in coordination chemistry applications?
- Methodological Answer :
- Ligand design : The tetrazole nitrogen and aniline amine act as donor sites for transition metals (e.g., Cu, Fe) to form stable complexes .
- Single-crystal growth : Optimize solvent evaporation rates (e.g., DMF/water) to obtain crystals suitable for XRD, revealing metal-ligand bond geometries .
- Catalytic studies : Test complexes in oxidation reactions (e.g., alkene epoxidation) and correlate activity with electronic effects from methyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
